molecular formula C15H19N3O3S2 B11006658 Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11006658
M. Wt: 353.5 g/mol
InChI Key: YLWVCABOPCUMEC-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound featuring a thiazole ring structure. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Acylation Reaction: The thiazole ring is then subjected to acylation using an acyl chloride or anhydride to introduce the carbonyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, under acidic or basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Amides, esters

Scientific Research Applications

Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other thiazole derivatives:

    2-Aminothiazole: Known for its antimicrobial properties, but lacks the ester functionality present in this compound.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human health, but has a different functional group arrangement.

    Sulfanilamide: A sulfonamide antibiotic with a thiazole ring, used to treat bacterial infections.

This compound is unique due to its specific ester and carbonyl functionalities, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

ethyl 2-[2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H19N3O3S2/c1-5-21-11(19)6-10-7-22-15(17-10)18-14(20)12-13(8(2)3)23-9(4)16-12/h7-8H,5-6H2,1-4H3,(H,17,18,20)

InChI Key

YLWVCABOPCUMEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C(C)C

Origin of Product

United States

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